1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2O2/c8-1-2-13-4(6(14)15)3-5(12-13)7(9,10)11/h3H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYRFPXNKNWVOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is an organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, highlighting key findings from recent studies, its mechanism of action, and comparisons with similar compounds.
Chemical Structure and Properties
Chemical Formula : C8H8F4N2O2
CAS Number : 2092716-99-7
Molecular Weight : 228.16 g/mol
The compound features a pyrazole ring substituted with a trifluoromethyl group and a carboxylic acid, which are significant for its biological interactions. The presence of the fluoroethyl group enhances the compound's stability and reactivity, making it suitable for various applications in medicinal chemistry.
Anticancer Potential
Recent studies have indicated that derivatives of pyrazole compounds, including those with trifluoromethyl groups, exhibit promising anticancer properties. Specifically, compounds that activate the pyruvate kinase M2 (PKM2) isoform have been identified as potential anticancer agents. This activation may lead to altered metabolic pathways in cancer cells, particularly affecting the Warburg effect, which is characterized by increased glycolysis and lactate production even in the presence of oxygen .
Table 1: Summary of Anticancer Activity
| Compound | Mechanism | Target | Reference |
|---|---|---|---|
| 1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | PKM2 activation | Cancer cells | |
| Various pyrazole derivatives | Metabolic modulation | Tumor metabolism |
Antiviral Activity
The compound has also been explored for its antiviral properties. Studies on related pyrazole derivatives have shown effectiveness against viral infections, particularly through inhibition of viral RNA-dependent RNA polymerases. The structure-activity relationship (SAR) analyses indicated that modifications to the pyrazole framework significantly impact antiviral potency, suggesting that similar strategies could enhance the efficacy of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid against viral targets .
The biological activity of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The carboxylic acid moiety can form hydrogen bonds with active site residues of target proteins, while the trifluoromethyl group may enhance binding affinity due to its electronegative nature .
Interaction with Enzymes
- PKM2 Activation : Enhances glycolytic flux in cancer cells.
- Viral Inhibition : Disrupts RNA synthesis in viral pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyrazole compounds:
- Study on PKM2 Activators : A series of small molecules were optimized to enhance their anticancer activity by targeting PKM2. The findings suggest that structural modifications can lead to improved efficacy against cancer cell proliferation .
- Antiviral Studies : Research demonstrated that certain pyrazole derivatives effectively inhibit viral replication through interactions with viral enzymes. The study highlighted the importance of maintaining specific structural features for optimal activity .
Comparative Analysis
When compared to other halogenated pyrazoles, such as those with chloro or bromo substituents, the fluoroethyl derivative exhibits distinct advantages:
| Compound Type | Stability | Reactivity | Biological Activity |
|---|---|---|---|
| Fluoroethyl | High | Moderate | Enhanced |
| Chloro | Moderate | High | Variable |
| Bromo | Low | High | Lower |
The fluorinated variant demonstrates superior stability and potentially different reactivity patterns, making it a valuable candidate for further exploration in drug development.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties. The incorporation of fluorinated groups in 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid may enhance its efficacy against certain cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation .
2. Anti-inflammatory Properties
Compounds with pyrazole structures have been studied for their anti-inflammatory effects. The ability of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid to modulate inflammatory responses could be beneficial in treating conditions like arthritis or other inflammatory diseases. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
3. Selective Androgen Receptor Modulators (SARMs)
This compound has potential applications as a selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in muscle and bone tissues while minimizing effects on other tissues, offering a promising approach to treat muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids .
Agrochemical Applications
1. Herbicide Development
The unique structural features of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid make it a candidate for herbicide development. Its efficacy in inhibiting specific plant growth pathways could lead to the formulation of new herbicides that are more effective and environmentally friendly compared to existing options .
2. Insecticide Formulations
Fluorinated compounds are known for their enhanced biological activity against pests. The application of this pyrazole derivative in developing insecticides could contribute to more effective pest management strategies in agriculture, reducing crop losses due to insect damage .
Synthetic Applications
1. Intermediate in Organic Synthesis
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid serves as an important intermediate in synthesizing other complex organic molecules. Its reactivity allows for various transformations, making it valuable in pharmaceutical and agrochemical synthesis processes .
2. Building Block for Novel Compounds
The compound can be utilized as a building block for creating novel pyrazole derivatives with enhanced properties. By modifying its functional groups, researchers can explore new compounds that may exhibit improved biological activities or reduced toxicity profiles compared to their predecessors .
Case Studies
Preparation Methods
Synthesis of 3-(Trifluoromethyl)-1H-pyrazole Core
Starting from trifluoromethylated diketone precursors, the pyrazole ring is formed by condensation with methylhydrazine under controlled temperature conditions (e.g., -20 °C to 55 °C) to afford 3-(trifluoromethyl)-1-methyl-1H-pyrazole derivatives with high regioselectivity and yields around 90%.
The diketone intermediates such as 3-dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione are prepared via condensation reactions involving fluoroacetyl halide derivatives and vinyl methyl ketone analogs.
Introduction of the 2-Fluoroethyl Group
Alkylation of the pyrazole nitrogen with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions is a common approach. This step is typically performed in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at moderate temperatures.
A representative method involves the reaction of 1H-pyrazole derivatives with 2-fluoroethyl tosylate or halide in the presence of bases like sodium hydride or potassium carbonate to yield the N-(2-fluoroethyl) substituted pyrazoles with good yields and selectivity.
Formation of the 5-Carboxylic Acid Functionality
The carboxylic acid group at the 5-position is typically introduced via lithiation and subsequent carboxylation:
The pyrazole derivative is treated with a strong base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C) to generate the corresponding lithio intermediate.
This intermediate is then quenched with electrophilic carbon dioxide sources (e.g., dry ice or gaseous CO2), followed by acidic workup to yield the carboxylic acid.
This method provides high regioselectivity and yields ranging from 60% to 80% depending on scale and reaction conditions.
Representative Experimental Data and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation via methylhydrazine condensation | 55 °C, 20 h, dry air atmosphere | ~90% isolated | High regioselectivity; reaction monitored by GC and LC |
| N-alkylation with 2-fluoroethyl halide | Base (NaH or K2CO3), THF or DMF, room temp to 60 °C | 70-85% isolated | Requires inert atmosphere to prevent side reactions |
| Lithiation and carboxylation | LDA, -78 °C, CO2 quench, acidic workup | 60-80% isolated | Low temperature critical for regioselectivity |
Detailed Reaction Pathway Summary
Step 1: Preparation of 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid precursor
Step 2: N-alkylation with 2-fluoroethyl group
Step 3: Carboxylation at the 5-position
- Directed lithiation at the 5-position of the pyrazole ring using LDA at -78 °C, followed by carbonation with CO2, and acidic workup yields the target carboxylic acid.
Advantages and Challenges of the Methods
| Aspect | Advantages | Challenges |
|---|---|---|
| Ring formation | High regioselectivity and yield; scalable | Requires careful temperature control |
| N-alkylation | Straightforward, good yields | Sensitive to moisture and requires inert atmosphere |
| Carboxylation | High positional selectivity | Handling of strong bases and low temperatures needed |
Summary of Analytical Data Supporting Preparation
Gas chromatography (GC) and liquid chromatography (LC) confirm high purity (>95%) of intermediates and final products.
Nuclear Magnetic Resonance (NMR) data (¹H, ¹³C, and ¹⁹F NMR) confirm substitution patterns and chemical structure integrity.
Melting points and crystallization data provide physical characterization benchmarks.
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in fluorinated intermediates, as seen in analogous pyrazole syntheses .
- Solvent Systems : Deoxygenated DMF/water mixtures improve yield by minimizing side reactions .
- Temperature Control : Maintaining 80–100°C during fluorination ensures complete substitution without decomposition .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key methods include:
- ¹H/¹⁹F NMR : To confirm fluorinated substituents (e.g., δ ~ -70 ppm for CF₃ groups) and pyrazole ring protons (δ 6.5–7.5 ppm) .
- IR Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 270.03) and fragmentation patterns .
Advanced: How do structural modifications (e.g., fluorinated substituents) influence biological activity?
Answer:
- Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity, improving membrane permeability .
- 2-Fluoroethyl Group : Increases electronegativity, promoting hydrogen bonding with target proteins (e.g., enzyme active sites) .
- Carboxylic Acid Moiety : Facilitates salt bridge formation in binding pockets, critical for receptor affinity .
Case Study :
In pyrazole analogs, replacing CF₃ with Cl reduces antifungal activity by 50%, highlighting the role of fluorine in bioactivity .
Advanced: How can researchers resolve contradictory data in biological assays involving this compound?
Answer:
Common Contradictions :
- Discrepancies in IC₅₀ values across studies due to assay conditions (e.g., pH, solvent polarity).
- Variability in enzyme inhibition linked to fluorination efficiency.
Q. Resolution Strategies :
- Standardized Assay Protocols : Use consistent buffer systems (e.g., PBS at pH 7.4) and DMSO concentrations (<1%) .
- Structural Confirmation : Re-analyze batches via XRD or 2D NMR to rule out impurities or isomerism .
- Computational Modeling : MD simulations to validate binding modes and identify key interactions (e.g., π-stacking with aromatic residues) .
Advanced: What methodologies are used to study interactions between this compound and biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) for protein-ligand interactions .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
- Crystallography : Resolves 3D structures of ligand-target complexes (e.g., with cytochrome P450 enzymes) .
Example :
Co-crystallization with CYP51 revealed hydrogen bonding between the carboxylic acid group and Thr260, explaining antifungal potency .
Basic: What are the primary research applications of this compound?
Answer:
- Medicinal Chemistry : Lead optimization for antifungal and anti-inflammatory agents .
- Agricultural Chemistry : Development of herbicides targeting acetolactate synthase (ALS) .
- Chemical Biology : Probe for studying fluorine’s role in ligand-receptor interactions .
Advanced: How can synthetic routes be scaled for gram-scale production without compromising yield?
Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
